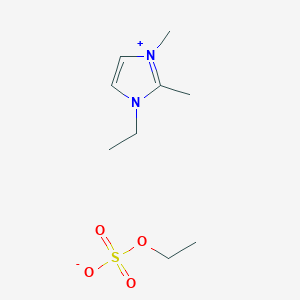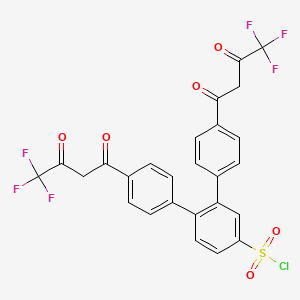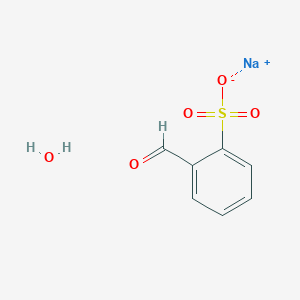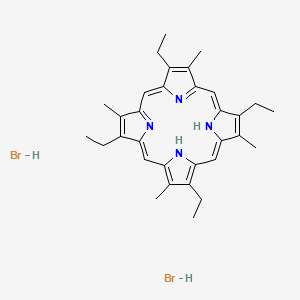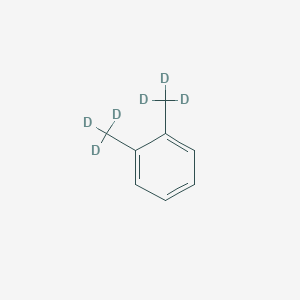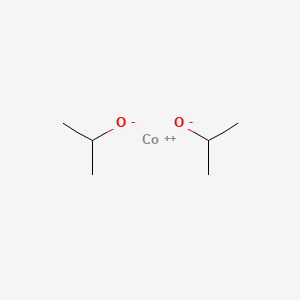
Cobalt (II) isopropoxide
Overview
Description
Cobalt (II) isopropoxide is a purple microcrystalline powder . It is used in display & imaging, catalysis & synthesis, and ferroelectric metals .
Physical And Chemical Properties Analysis
This compound is a purple microcrystalline powder . Cobalt is a steel-gray, hard, tough metal that dissolves easily in nitric acid and also in dilute hydrochloric and sulfuric acids .Scientific Research Applications
Adsorption and Removal of Cobalt (II) from Aqueous Solutions
- Cobalt (II) ions can be adsorbed onto molecular sieves and alginate beads, effectively removing them from aqueous solutions. This is crucial in processes involving batteries and tanning activities. The adsorption kinetics are well-fitted to pseudo-second-order kinetics, indicating efficient equilibrium attainment (Rao, Prasad, & Murthy, 2015); (Navarro, Musaev, Serrano, & Me, 2014).
Cobalt (II) Chemistry in Terrestrial Environments
- The speciation and chemistry of cobalt (Co) in terrestrial environments are important for understanding its biological activity. Cobalt chemistry is primarily dominated by the Co(II) oxidation state due to the low solubility of Co(III) in terrestrial aquatic environments (Collins & Kinsela, 2010).
Cobalt in Biological Monitoring and Occupational Exposure
- Cobalt (II) is significant in occupational and environmental exposure assessments. Techniques like solid-phase extraction and atomic absorption spectrometry help in analyzing Co(II) in biological samples, enabling better understanding and management of cobalt exposure (Khadem, Golbabaei, Rahimi-Froushani, & Shahtaheri, 2010).
Cobalt Nanocrystals for Electromagnetic Applications
- Cobalt nanocrystals, grown on graphene, exhibit improved electromagnetic properties, particularly in absorbing stealth technology and centimeter waves. This advancement is due to the electrical properties of graphene nanosheets and the electromagnetic match in their microstructure (Pan, Zhu, Ma, Sun, & Yang, 2013).
Cobalt Complexes in Biological and Medical Applications
- Cobalt coordination complexes have diverse applications in biology and medicine, particularly in imaging and therapy. The redox and magnetic properties of these complexes are harnessed for various uses (Renfrew, O’Neill, Hambley, & New, 2017).
Cobalt in Environmental and Waste Management
- Cobalt (II) hydroxide is recovered from lithium-ion battery leachate, demonstrating the importance of cobalt recycling in the context of increasing demand and consumption, particularly for electric vehicles. This recovery process is critical for sustainable resource management (Djoudi, Le Page Mostefa, & Muhr, 2021).
Cobalt in Catalysis and CO2 Reduction
- Covalent organic frameworks containing cobalt porphyrins show enhanced activity in the electrochemical reduction of CO2 to CO, highlighting the role of cobalt complexes in catalytic processes and clean energy research (Lin et al., 2015).
Cobalt in Radioactive Waste Management
- Tin antimonate sorbent has been used to remove radioactive cobalt (60Co) from wastewaters, showcasing cobalt's significance in managing nuclear waste and environmental protection (Zhang, Jiying, Zhao, Li, Jiang, Zhang, & Xuzhou, 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Cobalt (II) isopropoxide is primarily used in display & imaging, catalysis & synthesis, and ferroelectric metals . It is a key component in various chemical reactions, particularly those involving oxidative esterification of aldehydes .
Mode of Action
The compound acts as a catalyst in the oxidative alkoxylation of aldehydes, leading to the formation of corresponding esters . This process involves the cobalt-mediated decomposition of tert-butyl hydroperoxide (TBHP) in the presence of iodide ions . The in situ generated hypoiodites (IO−/IO2−) from the conversion of I3− to IO3− account for a cooperative effect with the oxygen-centered radical species to make the hydrogen abstraction of hemiacetal intermediates more selective .
Biochemical Pathways
Cobalamin, a unique metal complex coenzyme containing a cobalt ion, is involved in the most complex biosynthetic pathways known in nature .
Pharmacokinetics
It’s important to note that the compound is soluble in water , which could influence its bioavailability and distribution.
Result of Action
The primary result of this compound’s action is the formation of esters through the oxidative alkoxylation of aldehydes . This process is highly efficient and selective, making this compound a valuable catalyst in organic synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of iodide ions is crucial for the compound’s catalytic activity in the oxidative alkoxylation of aldehydes . Additionally, the compound’s solubility in water suggests that its action, efficacy, and stability could be affected by the aqueous environment.
Biochemical Analysis
Biochemical Properties
Cobalt compounds have been shown to interact with DNA and affect its replication . Cobalt and nickel have been found to reduce the rate of DNA replication to 50% within 2 hours . These metals also promote DNA double-strand breaks but do not induce SOS repair pathways, indicating that they could block SOS induction .
Cellular Effects
Cobalt and nickel have been shown to visibly inhibit the growth of Escherichia coli at levels as low as 0.5 and 1 mM, respectively . The metal toxicity did not lead to oxidative stress in E. coli .
Molecular Mechanism
Cobalt and nickel have been shown to inhibit RecBCD function, which is essential for SOS induction . This suggests that Cobalt (II) isopropoxide may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that the compound is a purple microcrystalline powder that reacts with water .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been well-studied. Cobalt compounds have been shown to have health concerns, especially since they have been shown to induce oxidative stress in macrophages .
Metabolic Pathways
Cobalt compounds have been shown to affect DNA replication and repair processes .
Transport and Distribution
Cobalt compounds have been shown to affect DNA replication and repair processes .
Subcellular Localization
Cobalt compounds have been shown to affect DNA replication and repair processes .
properties
IUPAC Name |
cobalt(2+);propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7O.Co/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXHMSMVQZJJLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14CoO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594342 | |
| Record name | Cobalt(2+) dipropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60406-95-3 | |
| Record name | Cobalt(2+) dipropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



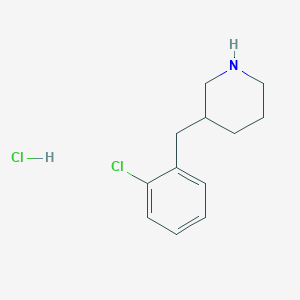
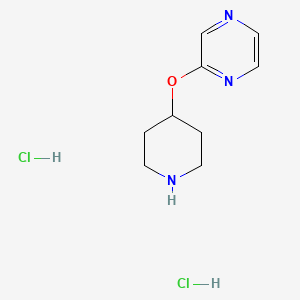
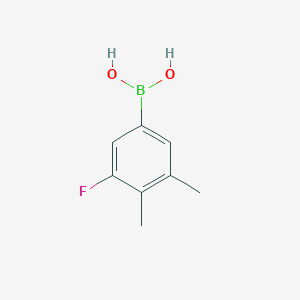

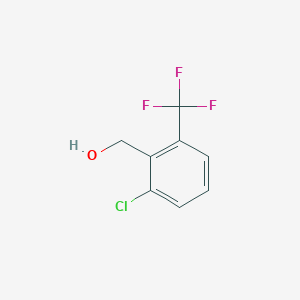
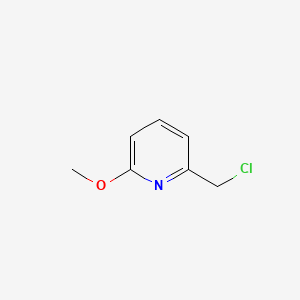

![(2-{4-[2-(Benzenesulfonyl)ethyl]phenyl}hydrazinyl)(oxo)acetic acid](/img/structure/B1603358.png)
